
Sonidegib phosphate
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Overview
Description
Sonidegib phosphate (C₂₆H₂₆F₃N₃O₃·2H₃PO₄), marketed as Odomzo®, is an orally administered Smoothened (SMO) receptor antagonist that inhibits the Hedgehog (Hh) signaling pathway . Approved by the FDA in 2015, it is indicated for locally advanced basal cell carcinoma (BCC) in patients unsuitable for surgery or radiotherapy . The drug binds to SMO, a 7-transmembrane protein critical for Hh pathway activation, thereby suppressing tumor growth . Each 200 mg capsule contains sonidegib freebase (equivalent to 281 mg diphosphate salt) and is administered once daily under fasting conditions .
Preparation Methods
The synthesis of sonidegib phosphate involves a multi-step process. One environmentally responsible method includes a 3-pot, 5-step synthesis using ppm levels of palladium (Pd) catalysis in water at ambient temperatures . Another method involves the condensation of L-lactate molecules to produce cis-2R,2’S-bis(propionate) ether, followed by reduction, sulfonylation, and cyclization reactions with N-(6-aminopyridin-3-yl)-2-methyl-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxamide . These methods are designed to be economical, environmentally friendly, and suitable for industrial production.
Chemical Reactions Analysis
Sonidegib phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include palladium catalysts and various organic solvents.
Scientific Research Applications
Sonidegib phosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying hedgehog signaling pathway inhibitors.
Biology: Investigated for its role in cell differentiation, tissue polarity, and stem cell maintenance.
Medicine: Primarily used for the treatment of locally advanced basal cell carcinoma. .
Industry: Its synthesis methods are studied for their environmental and economic benefits.
Mechanism of Action
Sonidegib phosphate exerts its effects by inhibiting the smoothened (SMO) receptor, a key component of the hedgehog signaling pathway. This pathway is involved in cell differentiation, tissue polarity, and stem cell maintenance during embryonic development. In adults, aberrant activation of this pathway can lead to the development of cancers such as basal cell carcinoma . By inhibiting SMO, this compound prevents the pathway from functioning, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Mechanism of Action and Target Profile
Sonidegib phosphate and vismodegib (first FDA-approved SMO inhibitor in 2012) both target the Hh pathway but differ in chemical structure and formulation. Sonidegib is a diphosphate salt, enhancing solubility in DMSO , while vismodegib is a free base. Both bind SMO to inhibit downstream signaling, but molecular docking studies suggest sonidegib may exhibit stronger binding affinity to JNK3, a kinase implicated in inflammatory responses .
Preclinical Efficacy
However, combination therapies (e.g., sonidegib/pictilisib) further enhanced efficacy, though treatment durations varied across studies .
Clinical Approval and Indications
- This compound: Approved in 2015 for locally advanced BCC . Expanded trials include NSCLC (Phase I) and esophageal adenocarcinoma .
Dosage and Pharmacokinetics
Developmental Status
Data Tables
Table 1: Key Parameters of this compound vs. Vismodegib
Table 2: Preclinical Tumor Response in Murine Models
Treatment | Tumor Response (rel.tv ) |
---|---|
Sonidegib monotherapy | 0.32 (PR) |
Vismodegib monotherapy | 0.96 (no reduction) |
Sonidegib + pictilisib | 0.49 (enhanced PR) |
Vismodegib + pictilisib | 0.49 (enhanced PR) |
Biological Activity
Sonidegib phosphate, a potent and selective antagonist of the Smoothened (Smo) receptor, plays a crucial role in inhibiting the Hedgehog (Hh) signaling pathway, which is implicated in various cancers, particularly basal cell carcinoma (BCC). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential therapeutic applications.
Sonidegib functions primarily by inhibiting the Smo receptor, a critical component of the Hh signaling pathway. The activation of this pathway is associated with tumorigenesis in several malignancies. By blocking Smo, sonidegib prevents the activation and nuclear localization of glioma-associated oncogene (GLI) transcription factors, thereby inhibiting the expression of target genes necessary for tumor growth and survival .
Pharmacokinetics
- Absorption : Sonidegib is rapidly absorbed with peak plasma concentrations occurring 2-4 hours post-administration. However, its overall absorption is relatively low at about 6-7% .
- Distribution : The apparent volume of distribution is approximately 9166 L, indicating extensive tissue distribution. It is over 97% bound to plasma proteins .
- Metabolism : The drug is primarily metabolized by cytochrome P450 (CYP) 3A4 through oxidation and amide hydrolysis .
- Elimination : About 70% of sonidegib is excreted via feces and 30% through urine. The elimination half-life is approximately 28 days .
Clinical Efficacy
Sonidegib has been approved for the treatment of locally advanced basal cell carcinoma (BCC) and has shown significant clinical benefits:
- Response Rates : In clinical trials, sonidegib demonstrated an objective response rate (ORR) of approximately 56.1% at 18 months for patients with locally advanced BCC .
- Comparison with Other Inhibitors : A comparative study indicated that sonidegib had a better benefit-risk ratio than vismodegib, another Smo inhibitor, suggesting it may be more effective in achieving therapeutic responses with fewer adverse effects leading to treatment discontinuation .
Anti-inflammatory Properties
Recent studies have highlighted sonidegib's potential beyond oncology. Research indicates that sonidegib can suppress inflammation by inhibiting JNK and NF-κB signaling pathways in microglial cells:
- Mechanism : Sonidegib inhibits JNK phosphorylation and reduces pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-treated models .
- Implications : This suggests a potential role for sonidegib in treating neuroinflammatory conditions .
Table 1: Summary of Clinical Studies on Sonidegib
Study Type | Patient Population | Treatment Duration | Objective Response Rate (%) | Adverse Effects Noted |
---|---|---|---|---|
Phase II Trial | Locally advanced BCC | 18 months | 56.1 | Fatigue, muscle spasms |
Phase I Trial | Non-Small Cell Lung Cancer | Ongoing | N/A | N/A |
Neuroinflammation Study | BV2 microglial cells | 24 hours | Significant reduction in IL-6 levels | N/A |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying the Hedgehog (Hh) pathway inhibition mechanism of sonidegib phosphate?
this compound selectively inhibits Smoothened (Smo), a key mediator of the Hh pathway. Researchers should use in vitro models (e.g., BCC cell lines with Hh pathway activation) to validate Smo inhibition via Western blot analysis of downstream targets like GLI1/2 . In vivo models (e.g., Ptch1-deficient mice or patient-derived xenografts) can assess tumor regression and pathway suppression. Include pharmacokinetic (PK) studies to correlate drug exposure with target engagement using LC-MS/MS .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across preclinical studies?
PK variability often stems from differences in formulation stability, bioavailability, or species-specific metabolism. Standardize protocols by:
- Using validated bioanalytical methods (e.g., HPLC with UV detection) to measure plasma concentrations .
- Incorporating control groups for food effects (sonidegib is lipophilic; high-fat meals increase absorption) .
- Reporting free base vs. phosphate salt forms, as solubility impacts bioavailability .
Q. What biomarkers are critical for monitoring this compound’s efficacy in preclinical trials?
Key biomarkers include:
- GLI1 mRNA levels (qRT-PCR) to confirm Hh pathway suppression .
- Plasma creatine phosphokinase (CK) for early detection of muscle toxicity (a common adverse event) .
- Tumor volume regression in xenograft models, paired with histopathology to assess necrosis/apoptosis .
Advanced Research Questions
Q. How can exposure-response analyses resolve contradictions in this compound’s clinical efficacy across tumor types?
Despite its approval for BCC, sonidegib showed mixed results in solid tumors (e.g., breast, lung). Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure metrics (Cmin, AUC) with efficacy endpoints (objective response rate, progression-free survival). A 2016 study found no exposure-efficacy relationship in advanced solid tumors (p > 0.05 for Cmin vs. ORR), suggesting tumor-specific Hh pathway dependency . Validate using RNA sequencing to identify Hh-activated subtypes .
Q. What methodological considerations are critical for designing Phase I/II trials combining this compound with other agents (e.g., docetaxel)?
- Dose escalation : Start with sonidegib monotherapy to establish MTD (200–800 mg daily), then add docetaxel (75 mg/m²) to avoid overlapping toxicities (e.g., CK elevation + neutropenia) .
- Endpoint selection : Prioritize safety (CTCAE v5.0) and pharmacodynamic markers (GLI1 suppression) over traditional RECIST criteria, as Hh inhibitors may induce stromal changes without immediate tumor shrinkage .
- PK interactions : Monitor CYP3A4 inhibitors/inducers (e.g., itraconazole), as sonidegib is a CYP3A4 substrate .
Q. How should researchers address conflicting data on this compound’s efficacy in Gorlin syndrome vs. sporadic BCC?
Gorlin syndrome (germline PTCH1 mutations) exhibits higher Hh pathway activation, leading to better responses. Stratify patients by mutation status (Sanger sequencing) and use adaptive trial designs to enrich for molecular subtypes. A 2017 study reported 58% ORR in Gorlin-associated BCC vs. 36% in sporadic cases .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s time-to-event outcomes (e.g., time to tumor response)?
Use Kaplan-Meier survival analysis with log-rank tests to compare treatment arms. For delayed responses (median TTR = 4.3 months in BCC), interval-censored Cox regression accounts for assessment timing . Adjust for covariates (e.g., baseline tumor size, prior radiotherapy) via multivariate analysis.
Q. How can researchers mitigate bias in retrospective studies of this compound’s real-world safety profile?
- Apply propensity score matching to balance cohorts (e.g., age, comorbidities).
- Use MedDRA coding for adverse events (e.g., rhabdomyolysis, dysgeusia) and report incidence rates per 100 patient-years .
- Include sensitivity analyses to exclude confounders (e.g., concurrent statin use for CK elevation) .
Q. Clinical Trial Design Challenges
Q. What strategies improve patient recruitment for this compound trials in rare indications (e.g., medulloblastoma)?
- Collaborate with consortia (e.g., PBTC) to pool data from multiple centers.
- Use molecular prescreening (SHH subtype identification via IHC for SMO mutations) to enrich eligible populations .
- Leverage adaptive designs (e.g., Simon’s two-stage) to minimize sample size .
Q. How should researchers handle discordance between radiographic and pathologic responses in this compound trials?
In BCC, sonidegib induces cystic changes that mimic progression on imaging. Mandate biopsy confirmation for equivocal cases and adopt composite endpoints (e.g., RECIST + histopathology) . For glioblastoma trials, incorporate advanced imaging (e.g., perfusion MRI) to differentiate pseudoprogression .
Properties
CAS No. |
1218778-77-8 |
---|---|
Molecular Formula |
C26H29F3N3O7P |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N3O3.H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);(H3,1,2,3,4)/t16-,17+; |
InChI Key |
RMTWWCZVPBZSMR-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDE225; LDE 225; LDE-225; NVP-LDE225; NVP-LDE-225; NVP LDE225; Erismodegib; Sonidegib; Sonidegib phosphate; Odomzo. |
Origin of Product |
United States |
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